molecular formula C20H17NO5S B1307434 Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- CAS No. 612045-19-9

Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-

Cat. No. B1307434
M. Wt: 383.4 g/mol
InChI Key: LFTJJXFNQQLSHU-UHFFFAOYSA-N
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Description

The compound "Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with additional functional groups that may impart unique chemical properties and reactivity. Benzoic acid derivatives are widely studied for their potential applications in various fields, including medicine, agriculture, and materials science.

Synthesis Analysis

The synthesis of benzoic acid derivatives can involve multiple steps, including functionalization of the aromatic ring and the introduction of sulfonyl and amino groups. For instance, the synthesis of related compounds has been demonstrated using starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, which can be transformed into benzoic acid derivatives through reactions like nitration, reduction, and sulfonation . Additionally, the synthesis of amino acid sulfonamides based on benzenesulfonyl chloride derivatives has been explored, indicating the versatility of sulfonyl chloride intermediates in creating a variety of benzoic acid-related compounds .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can exhibit significant conformational differences, as seen in the crystal structures of related compounds . Intramolecular interactions, such as aromatic π-π stacking and short C-H···O hydrogen bonds, can influence the overall conformation and stability of these molecules. The presence of sulfonyl and amino groups can also affect the electronic distribution and reactivity of the aromatic system.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition-elimination reactions. The electrochemical behavior of azo-benzoic acids, which are structurally related to the compound , has been studied, revealing that the position of substituents relative to the azo bridge and the pH of the solution can significantly impact their electrochemical reduction . These findings suggest that the electrochemical properties of benzoic acid derivatives can be finely tuned by modifying their structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the introduction of sulfonyl and amino groups can increase the solubility of these compounds in water and other polar solvents. The crystallographic data of related compounds provide insights into their solid-state properties, such as lattice parameters and molecular packing, which are crucial for understanding their behavior in different applications . Additionally, the benzoic acid moiety has been identified as a functional group that can induce multiple stress tolerance in plants, highlighting its biological significance .

Scientific Research Applications

EP1 Receptor Selective Antagonists

Studies have revealed that derivatives of benzoic acid, such as 4-({2-[isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, function as selective antagonists for the EP1 receptor subtype. This functional property is retained and optimized in analogs where the phenyl-sulfonyl moiety is replaced with more hydrophilic heteroarylsulfonyl groups. Some of these analogs demonstrate in vivo antagonist activity, as indicated by structure-activity relationship (SAR) studies (Naganawa et al., 2006).

EP1 Receptor Antagonist Optimization

Further research in optimizing sulfonamide derivatives as highly selective EP1 receptor antagonists has been conducted. Synthesis and evaluation of 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids and related compounds have led to significant improvements in EP receptor affinities and EP1 receptor antagonist activities. These studies also aimed to minimize potential harmful drug interactions by reducing inhibitory activity against hepatic cytochrome P450 isozymes (Naganawa et al., 2006).

Chemical Synthesis and Structural Analysis

Benzoic acid derivatives have been utilized in various chemical syntheses and structural analyses. For instance, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has been studied for its ability to cyclize in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid regardless of the base strength used (Ukrainets et al., 2014).

Novel Phenyl Ether Derivatives

Benzoic acid derivatives have also been isolated from natural sources, such as the fermentation broth of Aspergillus carneus, resulting in novel phenyl ether derivatives. These compounds have been structurally established using spectroscopic methods including ESI-MS and NMR, providing valuable insights into natural product chemistry and potential applications in various fields (He et al., 2015).

properties

IUPAC Name

3-[[4-(2-methylphenoxy)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-14-5-2-3-8-19(14)26-17-9-11-18(12-10-17)27(24,25)21-16-7-4-6-15(13-16)20(22)23/h2-13,21H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTJJXFNQQLSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393161
Record name Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-

CAS RN

612045-19-9
Record name Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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